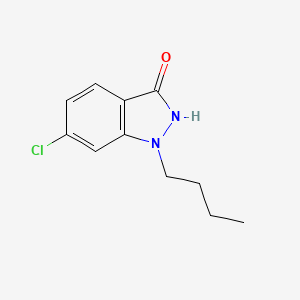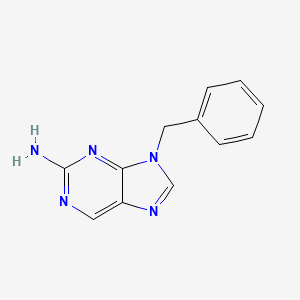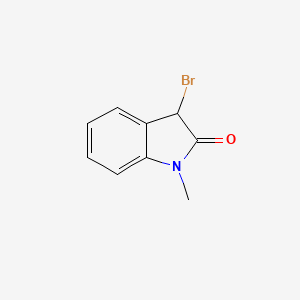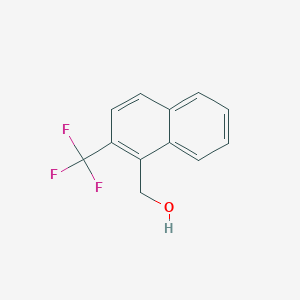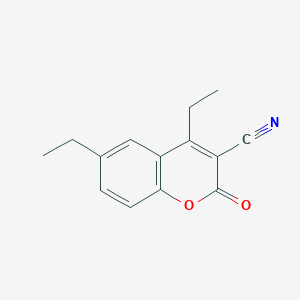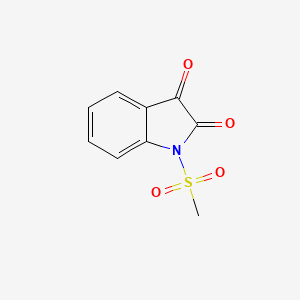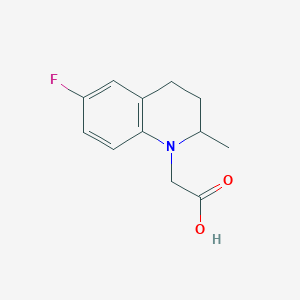
2-(Pyridin-2-YL)quinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-YL)quinolin-4-OL is a heterocyclic compound that features a quinoline ring fused with a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)quinolin-4-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(Pyridin-2-YL)quinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinolin-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .
科学的研究の応用
2-(Pyridin-2-YL)quinolin-4-OL has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, it is used in the development of new materials with unique electronic and photophysical properties .
作用機序
The mechanism of action of 2-(Pyridin-2-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the down-regulation of proteins like Cdc25A, Cyclin B, and CDK2, and the up-regulation of p27, p21, and p53 proteins . Additionally, it disrupts mitochondrial function, leading to increased levels of reactive oxygen species and activation of apoptotic pathways .
類似化合物との比較
2-(Pyridin-2-YL)quinolin-4-OL can be compared with other similar compounds, such as 4-hydroxyquinoline and 2-hydroxyquinoline . While these compounds share a similar quinoline core, this compound is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and biological activity . Other similar compounds include quinolin-2,4-dione derivatives and quinolinyl-pyrazoles, which also exhibit interesting pharmacological properties .
特性
CAS番号 |
110802-13-6 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC名 |
2-pyridin-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H10N2O/c17-14-9-13(12-7-3-4-8-15-12)16-11-6-2-1-5-10(11)14/h1-9H,(H,16,17) |
InChIキー |
WBSMQNXHMYQUIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


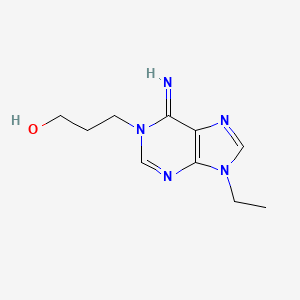

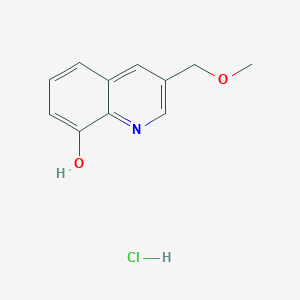

![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
